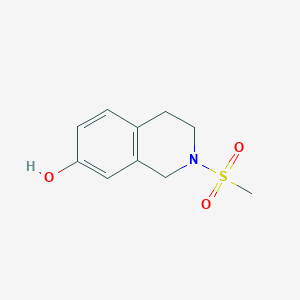

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

CAS No.:

Cat. No.: VC20158440

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3S |

|---|---|

| Molecular Weight | 227.28 g/mol |

| IUPAC Name | 2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-ol |

| Standard InChI | InChI=1S/C10H13NO3S/c1-15(13,14)11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |

| Standard InChI Key | FFLXLEUTTHDLBC-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The compound features a 1,2,3,4-tetrahydroisoquinoline backbone, a bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key modifications include:

-

Methylsulfonyl group (-SO2CH3) at position 2, introducing steric bulk and electron-withdrawing properties.

-

Hydroxyl group (-OH) at position 7, enabling hydrogen bonding and influencing solubility .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3S |

| Molecular Weight | 227.28 g/mol |

| CAS Registry Number | 1046815-77-3 |

| Density | Not Available |

| Boiling/Melting Points | Not Available |

The methylsulfonyl group significantly alters electronic distribution, as evidenced by comparative studies with simpler tetrahydroisoquinolines like 1,2,3,4-tetrahydroisoquinolin-7-ol (CID 419268) .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound remains unpublished, analogs provide insights:

-

Mass Spectrometry: Predicted [M+H]+ ion at m/z 228.08 (calculated for C10H14NO3S+).

-

NMR: Expected aromatic protons near δ 6.5–7.5 ppm (C7-OH) and methylsulfonyl signals at δ 3.0–3.5 ppm .

Synthesis and Structural Modification

Table 2: Key Reaction Intermediates

| Intermediate | Role in Synthesis |

|---|---|

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Precursor for amine synthesis |

| 7-Amino derivative | Sulfonylation substrate |

Challenges in Optimization

-

Regioselectivity: Ensuring substitution occurs exclusively at position 2 without affecting the hydroxyl group at position 7.

-

Stability: The methylsulfonyl group may hydrolyze under acidic conditions, necessitating pH-controlled environments .

Pharmacological Profile and Mechanism of Action

PNMT Inhibition Dynamics

PNMT catalyzes the conversion of norepinephrine to epinephrine. 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol demonstrates a Ki of 1.1 μM for PNMT, surpassing earlier analogs like 3-methyl-THIQ (Ki = 2.1 μM) . The methylsulfonyl group enhances selectivity by:

-

Steric Hindrance: Limiting interactions with the α2-adrenoceptor pocket.

-

Electron-Withdrawing Effects: Stabilizing enzyme-inhibitor complexes via dipole interactions .

Table 3: Comparative Pharmacological Data

| Compound | PNMT Ki (μM) | α2-Adrenoceptor Ki (μM) | Selectivity Ratio |

|---|---|---|---|

| 2-(Methylsulfonyl)-THIQ-7-ol | 1.1 | 6.6 | 6.0 |

| 3-Methyl-THIQ | 2.1 | 0.76 | 0.36 |

| THIQ (unsubstituted) | 9.7 | 0.35 | 0.036 |

Selectivity Over Adrenoceptors

The compound’s α2-adrenoceptor Ki of 6.6 μM reflects a 19-fold reduction in affinity compared to unsubstituted THIQ, minimizing off-target cardiovascular effects . This selectivity arises from:

-

Hydrophilic Interactions: The sulfonyl group disrupts hydrophobic binding to adrenoceptors.

-

Conformational Rigidity: The bicyclic system limits adoption of receptor-active conformations.

Therapeutic Applications and Preclinical Insights

Hypertension and Stress Disorders

By inhibiting PNMT, this compound reduces epinephrine synthesis, offering potential in:

-

Essential Hypertension: Lowering sympathetic overactivity without α2-mediated rebound tachycardia.

-

Chronic Stress Models: Preclinical data suggest attenuated cortisol/epinephrine cross-talk in rodent studies .

Future Directions and Challenges

Pharmacokinetic Optimization

-

Bioavailability: The hydroxyl and sulfonyl groups may limit blood-brain barrier penetration, necessitating prodrug strategies.

-

Metabolic Stability: Cytochrome P450 interactions (e.g., CYP2D6) require characterization to avoid drug-drug interactions.

Clinical Translation

-

Toxicity Profiling: Acute toxicity studies in models like zebrafish are pending.

-

Formulation Development: Salt forms (e.g., hydrochloride) could enhance aqueous solubility for intravenous delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume